4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a dihydropyrazolothiazine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Methoxyphenyl intermediate synthesis: The methoxyphenyl group is introduced through a reaction involving methoxyphenol and a suitable electrophile.
Coupling reactions: The fluorobenzyl and methoxyphenyl intermediates are then coupled using a catalyst, such as palladium, to form the desired product.
Cyclization: The final step involves cyclization to form the dihydropyrazolothiazine core under specific reaction conditions, such as elevated temperature and the presence of a base.
Chemical Reactions Analysis
4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with similar compounds such as:
4-Fluorobenzyl isocyanate: Used as a reagent in organic synthesis.
3-Chloro-4-fluorophenylboronic acid: Utilized in cross-coupling reactions.
3-Fluorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE.
Properties
Molecular Formula |
C23H24FN3O3S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C23H24FN3O3S/c1-13(2)27-22-20(23(28)26-27)21(31-14(3)25-22)16-7-10-18(19(11-16)29-4)30-12-15-5-8-17(24)9-6-15/h5-11,13,21H,12H2,1-4H3,(H,26,28) |
InChI Key |
ADUKFQFOALXOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
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